molecular formula C22H24ClF2N3O2S2 B2953923 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1216816-90-8

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2953923
CAS No.: 1216816-90-8
M. Wt: 500.02
InChI Key: PRJFQFJNQHDUQG-UHFFFAOYSA-N
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Description

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group and the morpholine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol

Scientific Research Applications

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE
  • **N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-METHOXYPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE

Uniqueness

The uniqueness of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacokinetic profiles, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S2.ClH/c23-16-4-6-17(7-5-16)30-15-8-20(28)27(10-9-26-11-13-29-14-12-26)22-25-21-18(24)2-1-3-19(21)31-22;/h1-7H,8-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJFQFJNQHDUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCSC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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